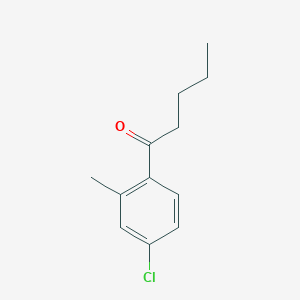

1-(4-Chloro-2-methylphenyl)pentan-1-one

Description

1-(4-Chloro-2-methylphenyl)pentan-1-one is a substituted aryl ketone featuring a pentanone backbone with a 4-chloro-2-methylphenyl group at the carbonyl position. For instance, 1-(4-chlorophenyl)pentanone derivatives are recognized as intermediates in pesticide synthesis , suggesting analogous industrial applications. The chlorine and methyl substituents on the phenyl ring likely influence electronic properties, solubility, and reactivity, which are critical for its chemical behavior and utility.

Properties

IUPAC Name |

1-(4-chloro-2-methylphenyl)pentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO/c1-3-4-5-12(14)11-7-6-10(13)8-9(11)2/h6-8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDUUJJDDNYPLJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=C(C=C(C=C1)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Chloro-2-methylphenyl)pentan-1-one typically involves the reaction of 4-chloro-2-methylbenzaldehyde with a suitable ketone precursor under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide. Industrial production methods may involve large-scale batch reactors and continuous flow systems to ensure efficient and consistent production .

Chemical Reactions Analysis

1-(4-Chloro-2-methylphenyl)pentan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

Scientific Research Applications

Chemical Properties and Structure

1-(4-Chloro-2-methylphenyl)pentan-1-one is classified as a ketone, characterized by the presence of a carbonyl group (C=O) within its structure. Its molecular formula is , and it possesses a molecular weight of approximately 220.73 g/mol. The compound features a pentanone backbone with a chloro-substituted aromatic ring, which contributes to its biological activity.

Pharmaceutical Applications

1. Psychoactive Properties

Research indicates that 1-(4-Chloro-2-methylphenyl)pentan-1-one may exhibit stimulant effects similar to other compounds in the cathinone class. These compounds are known for their ability to inhibit the reuptake of neurotransmitters such as dopamine and norepinephrine, potentially leading to increased locomotor activity and euphoria .

2. Treatment for Substance Use Disorders

Due to its interaction with monoamine transporters, this compound has been investigated for its potential use in treating cocaine addiction. Studies have shown that analogues of 1-(4-Chloro-2-methylphenyl)pentan-1-one can selectively inhibit dopamine and norepinephrine transporters while having minimal impact on serotonin reuptake . This selectivity is crucial for developing medications that minimize side effects associated with broader monoamine transporter inhibition.

Case Studies and Research Findings

Case Study 1: Synthesis and Biological Evaluation

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various analogues of 2-aminopentanophenones, including 1-(4-Chloro-2-methylphenyl)pentan-1-one. The lead compound demonstrated significant selectivity for dopamine transporter (DAT) inhibition over serotonin transporter (SERT) inhibition, suggesting its potential as a therapeutic agent for disorders involving dopaminergic dysregulation .

Case Study 2: Behavioral Pharmacology

Another research effort focused on the behavioral effects of this compound in animal models. The results indicated that administration led to increased locomotor activity, which aligns with the stimulant properties observed in other cathinones. The findings suggest that compounds like 1-(4-Chloro-2-methylphenyl)pentan-1-one could be further explored for their therapeutic roles in treating attention deficit hyperactivity disorder (ADHD) or other conditions characterized by low dopaminergic activity .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-methylphenyl)pentan-1-one involves its interaction with the central nervous system. It acts as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to heightened alertness, euphoria, and increased energy levels. The molecular targets include monoamine transporters and receptors, which play a crucial role in its pharmacological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent-driven differences:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : Chloro (Cl) and bromo (Br) substituents enhance electrophilicity at the carbonyl group, favoring nucleophilic reactions, while methyl (Me) groups increase lipophilicity .

- Bioactivity: Cathinone derivatives like 4-FPD and MDPV exhibit psychoactive effects due to amine/pyrrolidine substituents, which interact with monoamine transporters . In contrast, 1-(4-chloro-2-methylphenyl)pentan-1-one lacks such groups, suggesting non-pharmacological applications.

- Crystallography : SHELX software (e.g., SHELXL) is widely used for structural determination of similar compounds, revealing hydrogen bonding patterns and molecular packing .

Physical and Chemical Properties

- Solubility: MDPV hydrochloride is water-soluble, whereas 1-(4-chloro-2-methylphenyl)pentan-1-one (non-ionic) is likely soluble in organic solvents like chloroform or methanol .

- Melting Points : Brominated derivatives (e.g., 1-(4-bromo-2-fluorophenyl)pentan-1-one) exhibit higher melting points due to stronger intermolecular forces compared to methyl-substituted analogues .

- Stability: Cathinone derivatives like 4-MEAP hydrochloride are stable crystalline solids under controlled storage , while aryl ketones without ionic groups may degrade under prolonged UV exposure.

Biological Activity

1-(4-Chloro-2-methylphenyl)pentan-1-one, also known as a cathinone derivative, has garnered attention due to its structural similarities to other psychoactive substances and its potential biological activities. This article delves into the compound's biological activity, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

1-(4-Chloro-2-methylphenyl)pentan-1-one is characterized by its β-keto structure, which is a common feature among many synthetic cathinones. The molecular formula is C12H15ClO, and its structure includes a pentan-1-one backbone with a chlorinated aromatic ring, contributing to its lipophilicity and potential for central nervous system activity.

The biological activity of 1-(4-Chloro-2-methylphenyl)pentan-1-one primarily involves its interaction with monoamine transporters. It is believed to inhibit the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, similar to other stimulants like amphetamines. This mechanism may lead to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced mood and energy levels.

1. Binding Affinity and Activity

Research indicates that compounds within the cathinone class exhibit varying degrees of binding affinity for dopamine receptors. For instance, studies have shown that related compounds can have IC50 values in the nanomolar range for dopamine transporter inhibition . Although specific binding data for 1-(4-Chloro-2-methylphenyl)pentan-1-one is limited, its structural analogs suggest a potential for significant dopaminergic activity.

2. Toxicological Considerations

The safety profile of 1-(4-Chloro-2-methylphenyl)pentan-1-one remains under investigation. Toxicological assessments have highlighted concerns regarding neurotoxicity and cardiotoxicity associated with synthetic cathinones. These compounds can produce adverse effects such as agitation, paranoia, tachycardia, and hypertension . Further studies are necessary to evaluate the specific toxicological risks posed by this compound.

Case Study: Identification in Seized Materials

A study involving drug enforcement agencies identified 1-(4-Chloro-2-methylphenyl)pentan-1-one among other synthetic drugs in seized materials. The compound was characterized using techniques such as GC-MS and LC-MS, confirming its presence alongside other cathinone derivatives like 4-chloro-alpha-PVP . The identification process underscores the importance of analytical chemistry in monitoring emerging psychoactive substances.

Table: Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| 1-(4-Chloro-2-methylphenyl)pentan-1-one | C12H15ClO | TBD | Dopamine reuptake inhibition |

| 4-Chloro-alpha-PVP | C15H20ClNO | ~10 | Dopamine reuptake inhibition |

| 4-Methylmethcathinone | C11H15NO | ~20 | Dopamine reuptake inhibition |

TBD : To Be Determined

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.